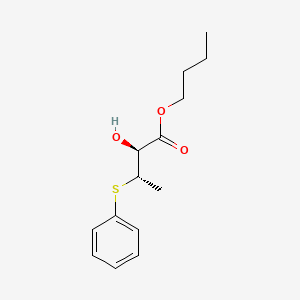
Butyl (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanoate is an organic compound that belongs to the class of butanoates It is characterized by the presence of a butyl ester group, a hydroxyl group, and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanoate can be achieved through several synthetic routes. One common method involves the esterification of (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanoic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of various butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Butyl (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanoate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: The major product is butyl (2S,3S)-2-oxo-3-(phenylsulfanyl)butanoate.
Reduction: The major product is butyl (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanol.
Substitution: The major products depend on the substituent introduced, such as butyl (2S,3S)-2-hydroxy-3-(alkylsulfanyl)butanoate.
Scientific Research Applications
Butyl (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which butyl (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanoate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenylsulfanyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Butyl (2S,3S)-2-hydroxy-3-(methylsulfanyl)butanoate
- Butyl (2S,3S)-2-hydroxy-3-(ethylsulfanyl)butanoate
- Butyl (2S,3S)-2-hydroxy-3-(propylsulfanyl)butanoate
Uniqueness
Butyl (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanoate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs with alkylsulfanyl groups. The phenyl group can enhance the compound’s stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
928122-08-1 |
|---|---|
Molecular Formula |
C14H20O3S |
Molecular Weight |
268.37 g/mol |
IUPAC Name |
butyl (2S,3S)-2-hydroxy-3-phenylsulfanylbutanoate |
InChI |
InChI=1S/C14H20O3S/c1-3-4-10-17-14(16)13(15)11(2)18-12-8-6-5-7-9-12/h5-9,11,13,15H,3-4,10H2,1-2H3/t11-,13+/m0/s1 |
InChI Key |
MCFRZKKARFKDOD-WCQYABFASA-N |
Isomeric SMILES |
CCCCOC(=O)[C@@H]([C@H](C)SC1=CC=CC=C1)O |
Canonical SMILES |
CCCCOC(=O)C(C(C)SC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















